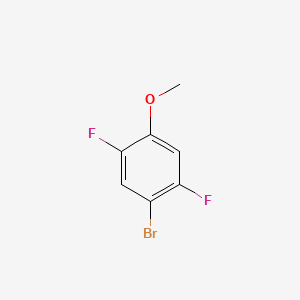

4-Bromo-2,5-difluoroanisole

Beschreibung

4-Bromo-2,5-difluoroanisole (CAS: 202865-60-9) is a halogenated aromatic ether with the molecular formula C₇H₅BrF₂O and a molecular weight of 223.02 g/mol . Its structure features a methoxy group (-OCH₃) at the para position, bromine at the 4-position, and fluorine atoms at the 2- and 5-positions of the benzene ring. Key identifiers include:

This compound is commercially available in purities up to 99%, with pricing ranging from ¥220.90 (5g) to ¥1,802.90 (100g) (Aladdin brand) .

Eigenschaften

IUPAC Name |

1-bromo-2,5-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTXNQBDWFJMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369314 | |

| Record name | 4-Bromo-2,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-60-9 | |

| Record name | 1-Bromo-2,5-difluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-difluoroanisole can be synthesized through several methods. One common approach involves the bromination and fluorination of anisole derivatives. For instance, starting with 2,5-difluoroanisole, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction parameters and improved safety. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,5-difluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.

Major Products Formed

Substitution: Products include various substituted anisoles depending on the nucleophile used.

Oxidation: Products include difluoroquinones.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,5-difluoroanisole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-difluoroanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic and non-catalytic processes. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Positions |

|---|---|---|---|---|

| 4-Bromo-2,5-difluoroanisole | 202865-60-9 | C₇H₅BrF₂O | 223.02 | Br (4), F (2,5), OCH₃ (1) |

| 4-Bromo-3,5-difluoroanisole | 202865-61-0 | C₇H₅BrF₂O | 223.02 | Br (4), F (3,5), OCH₃ (1) |

| 2-Bromo-4,5-difluoroanisole | 202865-58-5 | C₇H₅BrF₂O | 223.02 | Br (2), F (4,5), OCH₃ (1) |

| 4-Bromo-2,6-difluoroanisole | 104197-14-0 | C₇H₅BrF₂O | 223.02 | Br (4), F (2,6), OCH₃ (1) |

Key Differences :

- Synthetic Accessibility: 4-Bromo-3,5-difluoroanisole is synthesized via bromination of 3,5-difluoroanisole using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving 91% selectivity and 64% yield .

- Pricing : this compound is priced at ¥220.90/5g (Aladdin) , while 4-Bromo-3,5-difluoroanisole costs $3,400/5g (TCI Chemicals) . This disparity reflects differences in synthetic complexity and demand.

Functional Group Analogs: Brominated Difluorobenzyl Derivatives

Table 2: Brominated Difluorobenzyl Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|---|

| 2,5-Difluorobenzyl bromide | 85117-99-3 | C₇H₅BrF₂ | 207.02 | Br (benzyl) |

| 3,4-Difluorobenzyl bromide | 85118-01-0 | C₇H₅BrF₂ | 207.02 | Br (benzyl) |

| This compound | 202865-60-9 | C₇H₅BrF₂O | 223.02 | OCH₃ (anisole) |

Key Differences :

- Reactivity : Benzyl bromides (e.g., 2,5-Difluorobenzyl bromide) are more reactive in nucleophilic substitutions due to the labile benzyl bromide group, whereas the methoxy group in anisoles confers stability and directs electrophilic substitutions .

- Applications : Benzyl bromides are intermediates in cross-coupling reactions, while anisoles like this compound are used in directed ortho-metalation strategies for building complex aromatics .

Pharmacologically Relevant Brominated Methoxy Compounds

Table 3: Brominated Methoxy Phenethylamines

Key Differences :

- Structural Impact: The absence of an amine side chain and presence of fluorine in this compound preclude receptor binding, highlighting how minor structural changes alter bioactivity .

Biologische Aktivität

4-Bromo-2,5-difluoroanisole (CHBrFO), a fluorinated aromatic compound, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 223.02 g/mol

- Melting Point : 215-217°C

- Density : 1.50 g/cm³

This compound has been identified as a potential inhibitor of telomerase, an enzyme crucial for the maintenance of telomere length in cancer cells. Telomerase is typically inactive in normal somatic cells but is reactivated in approximately 90% of human cancers, allowing for uncontrolled cellular proliferation. The inhibition of telomerase activity leads to telomere shortening and ultimately triggers apoptosis in cancer cells while sparing normal cells .

In Vitro Studies

Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across several tumor models, including breast and prostate cancer .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| PC-3 (Prostate Cancer) | 12 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound significantly reduces tumor growth compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight over a period of four weeks, resulting in a notable reduction in tumor size and weight .

Case Studies

- Breast Cancer Model : In a controlled study involving MCF-7 xenograft models, treatment with this compound led to a 45% reduction in tumor volume compared to untreated controls after three weeks of treatment.

- Prostate Cancer Model : Another study focusing on PC-3 cells showed that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents like docetaxel when used in combination therapy.

Pharmacological Applications

Given its mechanism as a telomerase inhibitor, this compound is being explored as a candidate for developing novel anticancer therapies. Its selective action on cancer cells presents an opportunity to minimize side effects commonly associated with traditional chemotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.